5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound features a pyrrolidine ring, a pyrazole ring, and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C . Another approach involves the use of malonic acid monomethyl ether in the presence of pyrrolidine in acetic acid under reflux conditions . These methods yield the desired compound through a series of condensation and cyclization reactions.
Chemical Reactions Analysis
5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antiviral properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
5-Oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show comparable chemical reactivity and biological properties.
Carboxylic acid derivatives: These compounds have similar functional groups and can undergo analogous chemical reactions
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-oxo-1-(1-pentylpyrazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3/c1-2-3-4-5-15-9-11(7-14-15)16-8-10(13(18)19)6-12(16)17/h7,9-10H,2-6,8H2,1H3,(H,18,19) |
InChI Key |
YKCNRSPSLPXAEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
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